4-(3-aminopropyl)-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride
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Overview
Description
4-(3-aminopropyl)-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an aminopropyl group and two methyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride typically involves the following steps:
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Formation of the Pyrazolone Ring: : The initial step involves the condensation of an appropriate β-keto ester with hydrazine hydrate to form the pyrazolone ring. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Introduction of the Aminopropyl Group: : The next step involves the alkylation of the pyrazolone ring with 3-chloropropylamine hydrochloride. This reaction is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Formation of the Hydrochloride Salt: : Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an aqueous solution, followed by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopropyl)-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced pyrazolone derivatives.
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Substitution: : The aminopropyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-aminopropyl)-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its aminopropyl group allows for conjugation with biomolecules, facilitating the study of biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its ability to form stable complexes with metals makes it useful in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-aminopropyl)-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-aminopropyl)-1,3-dimethyl-1H-pyrazol-5-one
- 4-(3-aminopropyl)-1,3-dimethyl-4,5-dihydro-1H-pyrazol-3-one
- 4-(3-aminopropyl)-1,3-dimethyl-1H-pyrazol-3-one hydrochloride
Uniqueness
4-(3-aminopropyl)-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. The presence of the aminopropyl group enhances its solubility and reactivity, making it more versatile for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2649054-94-2 |
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Molecular Formula |
C8H16ClN3O |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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